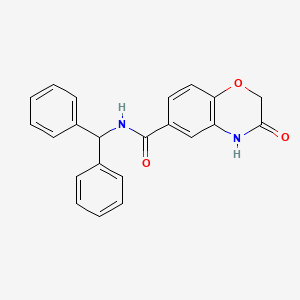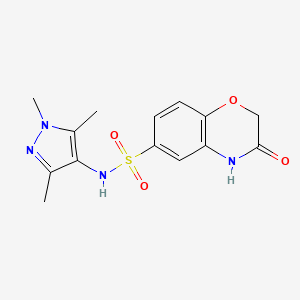
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and a diphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves a multi-step process One common method includes the condensation of 2-aminophenol with diphenylmethanone to form the benzoxazine ringThe reaction conditions often require the use of catalysts such as palladium or copper complexes and may involve solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced reaction times. For instance, the use of micropacked bed reactors has been shown to enhance the efficiency of hydrogenation and other catalytic processes .
化学反応の分析
Types of Reactions
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学的研究の応用
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and resins.
作用機序
The mechanism by which N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(diphenylmethyl)-1-phenylethan-1-imine
- Diphenylmethylazetidin-3-ol
- Diphenylmethane derivatives
Uniqueness
N-(diphenylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its specific combination of a benzoxazine ring with a carboxamide group and a diphenylmethyl moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
分子式 |
C22H18N2O3 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-benzhydryl-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c25-20-14-27-19-12-11-17(13-18(19)23-20)22(26)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,23,25)(H,24,26) |
InChIキー |
GMQIJXBOXBDBGJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945110.png)
![1-(4-Propoxyphenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14945120.png)
![methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B14945130.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B14945144.png)
![4-[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]-N,N-dimethylbenzamide](/img/structure/B14945151.png)
![methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate](/img/structure/B14945165.png)
![(3E)-4-[(6-methoxy-1,2,3-trimethyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B14945166.png)
![3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14945171.png)
![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B14945172.png)

![Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945184.png)
![N-[2-(2,2-dichlorocyclopropyl)phenyl]-4-methoxybenzamide](/img/structure/B14945188.png)
![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)
